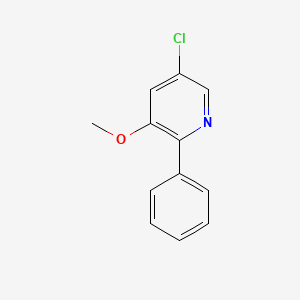

5-Chloro-3-methoxy-2-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

5-chloro-3-methoxy-2-phenylpyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-7-10(13)8-14-12(11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

CNDLIBKLRHRSHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Methoxy 2 Phenylpyridine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 5-Chloro-3-methoxy-2-phenylpyridine scaffold in a highly convergent manner, often involving the simultaneous formation of multiple bonds.

Optimization of Reaction Conditions and Reagents

The optimization of reaction conditions is paramount for the successful direct synthesis of polysubstituted pyridines. While specific data for the direct synthesis of this compound is not extensively documented, general principles from similar syntheses can be applied. For instance, in a one-step synthesis of 2-phenylpyridine (B120327) from acetophenone, ethanol, formaldehyde, and ammonia, the choice of catalyst and temperature are critical. organic-chemistry.org The reaction is typically carried out in the vapor phase at elevated temperatures, with modified zeolite catalysts like HZSM-5, Hβ, and HY showing varying degrees of activity. organic-chemistry.org

The molar ratio of the reactants also plays a crucial role. An excess of certain reagents may be required to drive the reaction towards the desired product and minimize side reactions. The use of a carrier gas, such as nitrogen, helps to maintain an inert atmosphere and facilitate the removal of volatile byproducts. acs.org

Table 1: Catalyst Influence on 2-Phenylpyridine Synthesis

| Catalyst | Relative Activity |

| HZSM-5 | < |

| Hβ | < |

| HY | Highest |

This data is based on the synthesis of 2-phenylpyridine and provides a model for potential catalyst screening for the direct synthesis of this compound.

Yield and Selectivity Enhancement Strategies

Enhancing yield and selectivity in direct pyridine (B92270) synthesis often involves catalyst modification and precise control of reaction parameters. For example, modifying a HY zeolite with a small weight percentage of cobalt has been shown to maximize the yield of 2-phenylpyridine. organic-chemistry.org This suggests that the addition of transition metals can significantly influence the catalytic cycle and product distribution.

The pore size of the zeolite catalyst and its acidity are also key factors affecting cyclization activity and selectivity. organic-chemistry.org A catalyst with appropriate pore dimensions can favor the formation of the desired isomer by exerting shape selectivity. Furthermore, careful control of temperature and weight hourly space velocity (WHSV) is necessary to optimize the contact time of the reactants with the catalyst, thereby maximizing the yield of the target compound while suppressing over-reaction or decomposition. organic-chemistry.org

Precursor-Based Synthesis Pathways

Precursor-based pathways involve the stepwise construction of the target molecule from functionalized pyridine or phenyl precursors. These methods offer greater control over regioselectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. acs.orgnih.gov This reaction would typically involve the coupling of a suitably substituted chloromethoxypyridine with a phenylboronic acid derivative, or vice versa. For the synthesis of this compound, a plausible route is the reaction of 2,5-dichloro-3-methoxypyridine (B572663) with phenylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netmdpi.com Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. mdpi.comnih.gov The selection of the ligand is critical for achieving high yields and selectivity, with bulky phosphine (B1218219) ligands often being effective. nih.gov A variety of bases can be used, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. acs.orgmdpi.com The reaction is often carried out in solvents like dioxane, toluene, or aqueous mixtures. mdpi.comnih.gov Microwave irradiation has been shown to accelerate these reactions significantly. scispace.com

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | Variable |

| Pd₂(dba)₃ | (Me₃C)₃P | - | - | Room Temp | Good |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

This table presents a compilation of conditions used in various Suzuki-Miyaura reactions for the synthesis of aryl-pyridines, which can serve as a starting point for optimizing the synthesis of this compound. mdpi.comacs.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) presents another viable pathway. chemistrysteps.com In this approach, a nucleophile displaces a leaving group on the pyridine ring. For the synthesis of this compound, this could involve the reaction of a di-substituted pyridine with a phenyl nucleophile. For instance, 2,5-dichloro-3-methoxypyridine could potentially react with a phenyllithium (B1222949) or phenyl Grignard reagent.

The reactivity in SNAr reactions is highly dependent on the nature and position of substituents on the aromatic ring. libretexts.org Electron-withdrawing groups activate the ring towards nucleophilic attack. The position of the leaving group relative to other substituents determines the regioselectivity of the reaction. researchgate.net In some cases, the reaction may proceed through a highly reactive aryne intermediate. clockss.org The choice of solvent and the nature of the nucleophile are critical parameters that need to be optimized to achieve the desired product in good yield. clockss.org

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the arylation of heterocycles. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines or organoboron reagents. For the synthesis of this compound, a direct C-H arylation of 5-chloro-3-methoxypyridine with a phenylating agent could be envisioned.

Palladium catalysts are frequently used for such transformations, often in combination with a ligand and an oxidant. beilstein-journals.orgnih.gov The regioselectivity of the C-H activation is a key challenge and is often directed by the electronic properties of the substrate or by the use of a directing group. acs.org Computational studies can provide insights into the reaction mechanism and help in the rational design of catalysts and reaction conditions to achieve the desired regioselectivity. nih.gov While a robust catalytic system for the para-arylation of highly functionalized substrates has been developed, its application to specific molecules like this compound would require experimental validation. nih.gov

Multistep Synthesis Routes for Complex Pyridine Derivatives

The construction of highly substituted and functionally complex pyridine derivatives like this compound often necessitates multistep synthetic sequences. researchgate.net These routes allow for the precise and sequential introduction of various functional groups onto the pyridine scaffold.

Multicomponent reactions (MCRs) serve as a powerful tool in this domain, enabling the synthesis of complex molecules in a single step from three or more reactants, which can significantly shorten a multistep sequence. researchgate.net For instance, polysubstituted pyridines can be synthesized via a one-pot cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide. This sequence includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. researchgate.net

A general strategy for preparing complex pyridines involves the initial synthesis of a simpler pyridine core, followed by successive functionalization. For example, a process to create 2,3,5-trichloropyridine (B95902) starts with the hydrolysis or alcoholysis of 2-chloropyridine (B119429) to form a 2-alkoxypyridine intermediate. This intermediate is then chlorinated to yield 3,5-dichloro-2-alkoxypyridine, which finally undergoes a chlorination step to produce the target trichloropyridine. google.com Such a stepwise approach allows for controlled substitution around the ring.

Another versatile one-step method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile (like an alkyne) and subsequent annulation to form the pyridine ring. organic-chemistry.org This method is compatible with a wide range of functional groups and provides precise control over the placement of substituents. organic-chemistry.org

Regioselective Synthesis Strategies

Achieving the specific 2,3,5-substitution pattern of this compound hinges on highly regioselective synthetic methods. The challenge lies in controlling the position of incoming functional groups on the pyridine ring, which is often susceptible to reaction at multiple sites. nih.govchemrxiv.org

One effective strategy to control regioselectivity is the use of directing groups. For example, an oxazoline (B21484) substituent at the C2 position of a pyridine ring can direct rhodium-catalyzed C-H amidation to achieve highly regioselective functionalization. acs.orgnih.govacs.org The position of the directing group is crucial, as 3-oxazoline and 4-oxazoline substituted pyridines can lead to different isomeric products. acs.orgacs.org

Another innovative approach for achieving C4-alkylation of pyridines with high regioselectivity involves the use of a temporary blocking group. A simple maleate-derived group can be installed on the pyridine nitrogen, which effectively directs Minisci-type radical alkylation to the C4 position. nih.govchemrxiv.org This strategy prevents the common issue of obtaining mixtures of regioisomers. nih.govchemrxiv.org

Furthermore, reaction conditions can be tuned to switch the regioselectivity of a reaction. For instance, oxazino pyridine intermediates, used for the meta-C-H functionalization of pyridines, can be switched to undergo highly para-selective functionalization simply by changing to acidic conditions. nih.govacs.org This pH-dependent reactivity allows for complete regiocontrol and even consecutive meta,para-difunctionalization. nih.govacs.org In palladium-catalyzed C-H activation, the choice of ligand is critical for regioselectivity, with sterically hindered pyridine ligands favoring the formation of 4-aryl-substituted pyridines. nih.govacs.org

Table 3: Strategies for Regioselective Pyridine Functionalization

| Strategy | Method | Position Selectivity | Key Factor | Reference |

|---|---|---|---|---|

| Directing Group | Rh-catalyzed C-H amidation | Varies with directing group position | Oxazoline substituent | acs.orgnih.govacs.org |

| Blocking Group | Minisci-type decarboxylative alkylation | C4-selective | Maleate-derived blocking group | nih.govchemrxiv.org |

| Condition Tuning | Functionalization via oxazino pyridine intermediates | meta vs. para | Reaction pH (neutral vs. acidic) | nih.govacs.org |

| Ligand Control | Pd-catalyzed C-H activation | 4-Aryl | Sterically hindered pyridine ligand | nih.govacs.org |

Novel Synthetic Reagents and Catalytic Systems in Pyridine Functionalization

The field of pyridine synthesis is continually advancing through the development of novel reagents and catalytic systems that offer improved efficiency, selectivity, and broader substrate scope.

A significant recent development is the use of photochemical organocatalysis for the functionalization of pyridines. acs.orgnih.gov This method utilizes a dithiophosphoric acid that acts as a multi-functional catalyst: as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor. acs.orgnih.gov This approach enables a positional selectivity that is distinct from classical Minisci-type reactions. acs.orgnih.gov

In the realm of palladium catalysis, the development of new ligands continues to be crucial. Sterically hindered pyridine ligands have been identified as optimal for promoting the C-H activation of α,β-unsaturated oxime ethers, leading to an efficient synthesis of 4-aryl-substituted pyridines. nih.govacs.org Similarly, the combination of Pd₂(dba)₃ and the X-Phos ligand enables a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, providing high yields of 2-aryl-substituted pyridines. organic-chemistry.org

Cooperative catalysis represents another innovative strategy. A dual system using a nickel catalyst for C-H activation and an aluminum-based Lewis acid to coordinate with the pyridine nitrogen has been developed. youtube.com The bulky Lewis acid blocks the C2 and C6 positions, directing the functionalization to the C4 position and preventing catalyst deactivation by the pyridine nitrogen. youtube.com This cooperative approach allows for selective hydroarylation of alkynes at the C4 position of the pyridine. youtube.com

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 3 Methoxy 2 Phenylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to substitution reactions. imperial.ac.uk This electronic characteristic, combined with the effects of the chloro, methoxy (B1213986), and phenyl substituents, directs the course of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring itself is generally disfavored due to its electron-deficient nature. imperial.ac.uk However, the phenyl substituent at the 2-position provides a site for electrophilic aromatic substitution. The pyridine ring acts as a deactivating group on the phenyl ring, but it directs incoming electrophiles to the ortho- and para- positions of the phenyl ring. A kinetic study on the nitration of 2-phenylpyridine (B120327) showed that the reaction occurs on the conjugate acid, with substitution happening at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org For 5-Chloro-3-methoxy-2-phenylpyridine, electrophilic substitution is therefore expected to occur primarily on the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. youtube.comyoutube.com In this compound, the chlorine atom at the 5-position is a potential leaving group for SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of 4-chloropyridine, the nitrogen atom's -I and -M effects make the ring electron-deficient and facilitate nucleophilic attack. stackexchange.com For this compound, the combined electronic effects of the substituents will influence the feasibility and regioselectivity of nucleophilic attack.

The general mechanism for SNAr at the 5-position is as follows:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. This step involves the disruption of the ring's aromaticity. youtube.com

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, resulting in the substituted pyridine.

Common nucleophiles for such reactions include amines, alkoxides, and thiols. youtube.com

Oxidative and Reductive Transformations

Information regarding specific oxidative and reductive transformations of this compound is limited. However, predictions can be made based on the reactivity of its functional groups.

Oxidative Transformations: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). imperial.ac.uk Pyridine-N-oxides exhibit different reactivity patterns compared to the parent pyridine. The N-oxide group can activate the ring towards both electrophilic and nucleophilic substitution at different positions. youtube.com

Reductive Transformations: The pyridine ring can be reduced under certain conditions, although this often requires harsh reagents or catalytic hydrogenation. The presence of the chloro substituent may also offer a site for reductive dehalogenation. Samarium(II) diiodide is a powerful reducing agent known to reduce various functional groups, and its reactivity is influenced by the solvent system. usd.edu

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic aromatic substitution are highly dependent on the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the pyridine ring. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com

Thermodynamic data for the protonation of a series of substituted pyridines have been studied. The pKa of a substituted pyridine can be estimated using the Hammett equation: pKa = 5.35 – 5.23Σσ, where Σσ is the sum of the Hammett substituent constants. rsc.orgrsc.org This equation can provide an estimate of the basicity of this compound and how its protonation state will influence its reactivity in acidic or basic media. The metalation of pyridine can be under either kinetic or thermodynamic control, leading to different substituted products. acs.org

Investigation of Reaction Intermediates

The primary reaction intermediate in the nucleophilic aromatic substitution of this compound is the Meisenheimer complex. masterorganicchemistry.com This resonance-stabilized anionic intermediate has been isolated and characterized in related systems. masterorganicchemistry.com Its formation is the key step in the SNAr mechanism.

For electrophilic substitution on the phenyl ring, the intermediate is a positively charged benzenonium ion (an arenium ion). The stability of this carbocation determines the regioselectivity of the substitution.

In some nucleophilic substitutions on pyridine rings, particularly with very strong bases like sodium amide, a benzyne-like intermediate (a hetaryne) can be formed through an elimination-addition mechanism. youtube.com This is observed in the Chichibabin reaction. youtube.com

Mechanistic Elucidation through Experimental and Theoretical Approaches

The mechanisms of reactions involving substituted pyridines are often investigated through a combination of experimental and computational methods.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under varying conditions (e.g., changing substituent, nucleophile, or solvent) provides insights into the rate-determining step and the influence of different factors on reactivity. rsc.org

Product Analysis: Identification of reaction products and their isomers helps to determine the regioselectivity of a reaction.

Intermediate Trapping/Isolation: In some cases, reaction intermediates like the Meisenheimer complex can be trapped or isolated and characterized using spectroscopic techniques. masterorganicchemistry.com

Deuterium Labeling: Isotopic labeling studies can help to elucidate the movement of atoms and the nature of bond-breaking and bond-forming steps.

Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. It can be used to calculate the energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway. ias.ac.inacs.org DFT studies have been used to analyze the nucleophilicity of substituted pyridines and to predict their reactivity. ias.ac.in DFT calculations have also been employed to understand the mechanism of palladium-catalyzed C-H activation on substituted arenes, revealing that the regioselectivity is determined in the concerted metalation-deprotonation step. wikipedia.org

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Chloro Group (at C5): The chlorine atom is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+M effect). Its primary role in this context is as a leaving group in nucleophilic aromatic substitution reactions.

Phenyl Group (at C2): The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be either electron-donating or -withdrawing by resonance, depending on the demands of the reaction. It provides a site for electrophilic substitution and its steric bulk can influence the approach of reagents to the pyridine ring. Studies on the reaction of phenyllithium (B1222949) with 3-alkylpyridines have shown that the steric effect of the substituent can significantly alter the regioselectivity of the reaction. cdnsciencepub.comcdnsciencepub.com

A study on 2-phenylpyridine derivatives for insecticidal activity found that substituents on the phenyl ring, such as methoxy at the second position or chlorine at the third position, had a significant impact on the biological activity of the compounds. mdpi.com This highlights the importance of substituent effects in determining the properties and reactivity of this class of molecules.

Interactive Data Table

Below is a table summarizing the expected reactivity at different positions of this compound.

| Position | Type of Reaction | Expected Reactivity | Influencing Factors |

| C2-Phenyl | Electrophilic Substitution | Favorable at ortho/para of phenyl ring | Pyridine ring directs substitution. |

| C5 | Nucleophilic Substitution | Possible | Chloro is a leaving group; ring is activated by N. |

| Pyridine N | Oxidation | Possible | Formation of N-oxide with peroxy acids. |

| Pyridine N | Protonation | Favorable | Basic nitrogen lone pair. |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 3 Methoxy 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Chloro-3-methoxy-2-phenylpyridine, ¹H and ¹³C NMR would be the primary methods for structural confirmation.

In the ¹H NMR spectrum , the protons of the pyridine (B92270) and phenyl rings, as well as the methoxy (B1213986) group, would give rise to characteristic signals. The protons on the pyridine ring are expected to appear as distinct doublets or singlets depending on their coupling partners. Specifically, the proton at the 4-position would likely be a doublet, and the proton at the 6-position a singlet. The protons of the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern. The methoxy group protons would present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the chlorine atom would be influenced by its electronegativity, as would the carbon bearing the methoxy group. The methoxy carbon itself would appear at a higher field, typically around δ 55-60 ppm. For comparison, in the related compound 2-(3-methoxyphenyl)pyridine, the methoxy carbon appears at δ 55.3 ppm. rsc.org The carbon atoms of the pyridine ring in 2-phenylpyridine (B120327) derivatives show characteristic shifts, with the carbon at the 2-position appearing at a lower field. rsc.org

¹⁹F and ¹⁵N NMR would not be directly applicable unless isotopic labeling is employed, as the most common isotopes of fluorine and nitrogen are not NMR active or are present in very low natural abundance. However, should fluorinated analogs be synthesized, ¹⁹F NMR would be a powerful tool for their characterization. rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 7.2 - 7.4 | d |

| Pyridine H-6 | 8.4 - 8.6 | s |

| Phenyl H | 7.3 - 7.8 | m |

| Methoxy H | 3.8 - 4.0 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 150 - 155 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 145 - 150 |

| Phenyl C | 125 - 140 |

| Methoxy C | 55 - 60 |

Mass Spectrometry (MS) Techniques (HRMS, LC/MS, ESI-TOF)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analysis are commonly used for such determinations. rsc.org

The expected monoisotopic mass of this compound (C₁₂H₁₀ClNO) can be calculated with high precision. The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule. Liquid Chromatography-Mass Spectrometry (LC/MS) would be instrumental in analyzing the purity of the compound and identifying any potential byproducts from its synthesis. nih.gov

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ (for ³⁵Cl) | 220.0478 |

| [M+H]⁺ (for ³⁷Cl) | 222.0449 |

| [M+Na]⁺ (for ³⁵Cl) | 242.0297 |

| [M+Na]⁺ (for ³⁷Cl) | 244.0268 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-Cl, C-O, C=C, and C=N stretching vibrations.

The C-Cl stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹. The C-O stretching of the methoxy group would likely appear as a strong band in the region of 1250-1000 cm⁻¹. The aromatic C=C and pyridine C=N stretching vibrations would give rise to a series of bands in the 1600-1400 cm⁻¹ region. C-H stretching vibrations for the aromatic rings and the methoxy group would be observed above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively. For comparison, IR data for related 2-phenylpyrrolidine (B85683) derivatives show characteristic peaks for aromatic and aliphatic C-H stretching, as well as C=C stretching. rsc.org

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the phenyl and pyridine rings. The presence of the methoxy and chloro substituents would likely cause a shift in the absorption maxima compared to unsubstituted 2-phenylpyridine.

The electronic properties of 2-phenylpyridine and its derivatives have been of interest, particularly in the context of their use as ligands in luminescent metal complexes. wikipedia.org The introduction of an electron-donating methoxy group and an electron-withdrawing chloro group on the pyridine ring would modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its electronic and photophysical properties. A detailed study of its UV-Vis absorption and emission spectra would be crucial for understanding these effects. rsc.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Obtaining suitable crystals of this compound would allow for a precise determination of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Molecular Conformation and Geometry

The crystal structure would reveal the dihedral angle between the phenyl and pyridine rings, which is a key conformational feature of 2-phenylpyridine derivatives. In many substituted 2-phenylpyridines, the two rings are not coplanar due to steric hindrance between the ortho-protons of the phenyl ring and the protons on the pyridine ring. znaturforsch.com The precise bond lengths and angles within the pyridine and phenyl rings would also be determined, providing insight into the electronic effects of the chloro and methoxy substituents.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The packing of the molecules in the crystal lattice would be governed by various intermolecular interactions. While this compound does not have traditional hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds might be present. More significantly, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a major role in the crystal packing. The nature and geometry of these π-stacking interactions would be revealed by the crystal structure analysis.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

For a molecule like this compound, this analysis would provide critical insights into how the substituent groups—the chloro, methoxy, and phenyl moieties—influence the solid-state architecture. The analysis quantifies the interactions, which are crucial for understanding the compound's physical properties, such as melting point and solubility.

Although a specific study on this compound is not available, analysis of structurally similar compounds, such as substituted chlorophenylpyridines and methoxyphenylpyridines, reveals common interaction patterns. nih.govnih.govnih.gov These studies consistently show that H···H, C···H/H···C, and contacts involving heteroatoms (O···H, N···H, Cl···H) are the most significant contributors to crystal stability. nih.govcardiff.ac.uknih.gov

In the case of this compound, one would expect a variety of interactions:

H···H contacts: Typically the most abundant, arising from the hydrogen atoms on the phenyl and pyridine rings. nih.govnih.gov

C···H/H···C contacts: These represent C-H···π interactions, where a hydrogen atom interacts with the π-system of a phenyl or pyridine ring. nih.gov

O···H/H···O contacts: Hydrogen bonds involving the oxygen atom of the methoxy group are expected. nih.govresearchgate.net

Cl···H/H···Cl contacts: The chlorine atom can participate in halogen bonding and other weak interactions. nih.govcardiff.ac.uknih.gov

π-π stacking: Interactions between the aromatic phenyl and pyridine rings can also contribute to the crystal packing. nih.gov

The relative contributions of these interactions can be quantified from the fingerprint plots. The table below presents illustrative data from a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, to demonstrate the typical output of a Hirshfeld surface analysis. nih.gov

Table 1: Representative Hirshfeld Surface Analysis Data for Intermolecular Contacts in a Structurally Related Phenylpyridine Derivative. nih.gov

| Interaction Type | Contribution (%) | Description |

| H···H | 50.4% | Represents contacts between hydrogen atoms; typically the largest contribution. |

| C···H/H···C | 37.9% | Indicates C-H···π interactions, significant for aromatic compounds. |

| O···H/H···O | 5.1% | Corresponds to hydrogen bonds involving the methoxy group. |

| N···H/H···N | 2.5% | Interactions involving the pyridine nitrogen atom. |

| C···C | 1.8% | Relates to π-π stacking interactions between aromatic rings. |

| Other | 2.3% | Includes minor contacts such as C···O, O···O, etc. |

Note: This data is for 4-(3-methoxyphenyl)-2,6-diphenylpyridine and is presented for illustrative purposes. nih.gov

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This experimental data is then compared against the theoretically calculated elemental composition based on the compound's molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₂H₁₀ClNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u).

The theoretical percentages are determined as follows:

Molecular Weight: (12 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) = 219.66 g/mol

% Carbon (C): (12 × 12.011 / 219.66) × 100%

% Hydrogen (H): (10 × 1.008 / 219.66) × 100%

% Chlorine (Cl): (1 × 35.453 / 219.66) × 100%

% Nitrogen (N): (1 × 14.007 / 219.66) × 100%

% Oxygen (O): (1 × 15.999 / 219.66) × 100%

The results of these calculations are presented in the table below. In a research setting, an experimental analysis would be performed, and the resulting values would be expected to be within ±0.4% of the theoretical values to confirm the compound's successful synthesis and purification.

Table 2: Elemental Composition of this compound (C₁₂H₁₀ClNO).

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 65.61% | To be determined |

| Hydrogen | H | 4.59% | To be determined |

| Chlorine | Cl | 16.14% | To be determined |

| Nitrogen | N | 6.38% | To be determined |

| Oxygen | O | 7.28% | To be determined |

Computational Chemistry and Theoretical Studies of 5 Chloro 3 Methoxy 2 Phenylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-3-methoxy-2-phenylpyridine. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the molecule's behavior. These calculations provide a robust framework for predicting its electronic structure and spectroscopic characteristics.

For related pyridine (B92270) derivatives, such as 2-chloro-6-methoxypyridine, DFT studies using the B3LYP exchange-correlation functional with various basis sets have proven effective in describing their molecular geometries and vibrational frequencies. researchgate.netdntb.gov.ua Similar approaches are applicable to this compound to elucidate its fundamental chemical properties.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. mdpi.com

In studies of similar aromatic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. For this compound, the phenyl and pyridine rings, along with the methoxy (B1213986) and chloro substituents, would influence the distribution of these frontier orbitals. The oxygen and nitrogen atoms, with their lone pairs of electrons, and the π-systems of the aromatic rings are expected to be the primary sites of electron donation, indicating a high potential for electrophilic attack. mdpi.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 to -0.5 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Relates to the chemical reactivity and stability of the molecule. |

Theoretical calculations are instrumental in predicting and validating spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.gov DFT calculations can accurately predict the vibrational frequencies (IR and Raman) of molecules. ijrte.org For instance, in the study of 3-chloro-5-methoxyphenol, DFT calculations helped in the assignment of the observed IR and Raman bands to specific vibrational modes of the molecule. ijrte.org

Table 2: Predicted Vibrational Frequencies for a Related Compound (3-chloro-5-methoxyphenol) (Note: This table is based on data for a structurally related compound to illustrate the application of computational methods.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3482 | 3485 (IR) |

| C-H Stretch | 3104 - 3060 | 3102 - 3062 (IR) |

| C-O Stretch (methoxy) | 1250 - 1200 | ~1230 (IR) |

The reactivity of this compound can be predicted using quantum chemical descriptors. Molecular Electrostatic Potential (MEP) maps are particularly useful for identifying the sites prone to electrophilic and nucleophilic attacks. The red regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are likely to be attacked by nucleophiles.

For aromatic and heterocyclic compounds, the regions around electronegative atoms like oxygen and nitrogen typically show negative potential. In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are expected to be nucleophilic centers. The hydrogen atoms and the regions around the chlorine atom are likely to be electrophilic centers. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can be employed to understand its conformational flexibility and its interactions with other molecules, such as solvent molecules or a biological target.

In studies of similar compounds like 3-methoxy flavone (B191248) derivatives, MD simulations were used to assess the stability of ligand-protein complexes. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site of a protein and the stability of the interactions formed, providing insights that are crucial for drug design. nih.gov

Molecular Modeling and Docking Studies for Preclinical Interactions

Molecular modeling and docking are essential tools in preclinical drug discovery to predict how a small molecule like this compound might interact with a biological target, typically a protein. researchgate.net These studies can help in identifying potential therapeutic targets and in optimizing the structure of the ligand to improve its binding affinity and selectivity.

Molecular docking simulations are performed to predict the preferred orientation of a ligand when it binds to a target protein. This allows for a detailed analysis of the binding mode and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in docking studies of 3-methoxy flavone derivatives with the estrogen receptor alpha (ER-α), researchers were able to identify key amino acid residues involved in the binding and determine the binding energies of the compounds. nih.gov Similar studies could be conducted for this compound to explore its potential as an inhibitor of various protein targets. The binding energy values obtained from such studies are indicative of the ligand's affinity for the target. mdpi.commdpi.com

Prediction of Binding Affinity (Computational Docking Scores)

There is currently no published research detailing the prediction of binding affinity or computational docking scores for this compound against any biological target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a measure used to predict the binding affinity between the two molecules. The absence of such data for this compound means that its potential interactions with proteins, enzymes, or other receptors have not been computationally modeled or evaluated.

Conformational Analysis and Molecular Distortions

Similarly, there is a lack of available data regarding the conformational analysis and molecular distortions of this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This type of analysis, often performed using quantum chemistry methods like Density Functional Theory (DFT), is crucial for understanding a molecule's three-dimensional shape, stability, and reactivity. Without such studies, the preferred conformations, rotational barriers, and potential molecular distortions of this compound remain uncharacterized in the scientific literature.

Derivatization and Analog Synthesis of 5 Chloro 3 Methoxy 2 Phenylpyridine

Synthesis of Substituted Analogs and Related Pyridine (B92270) Derivatives

The synthesis of analogs of 5-Chloro-3-methoxy-2-phenylpyridine primarily involves the introduction or modification of substituents on both the pyridine and phenyl rings. Methodologies for creating such analogs often leverage established synthetic routes for 2-arylpyridines and functionalized chloropyridines.

Research into the synthesis of related structures provides a roadmap for generating diversity around the core molecule. For instance, new synthetic pathways have been developed for 3-, 5-, and 6-aryl-2-chloropyridines, which can be adapted to produce specific isomers and substituted versions of the target compound. acs.org A common strategy involves the acylation of aminopyridines. The synthesis of N-(5-chloro-pyridin-2-yl)-amides, for example, is achieved by reacting 5-chloropyridine-2-amine with various carboxylic acids, yielding a range of amide derivatives in excellent yields. researchgate.net This approach could be applied to a suitably functionalized 3-methoxy-2-phenylpyridine (B13029439) precursor to generate a series of amide analogs.

Another versatile method is the remodeling of heterocyclic skeletons. A reported methodology for synthesizing multi-functionalized pyridines involves the ring cleavage and rearrangement of 3-formyl (aza)indoles. nih.gov This strategy allows for the creation of pyridines with diverse functional groups, such as 2-alkyl/aryl, 3-ester/sulfone, and 5-aminoaryl/phenol substitutions. nih.gov By selecting appropriate starting materials, this method could theoretically be employed to construct complex analogs of this compound.

The synthesis of various substituted benzamides and acetamides also offers insights. For example, a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues were synthesized through a convergent approach involving Vilsmeyer formylation and subsequent condensation with substituted anilines. banglajol.info Similarly, the synthesis of benzoxazole (B165842) derivatives often begins with O-alkylated benzaldehydes which are then converted to Schiff bases and cyclized. mdpi.com These multi-step sequences highlight how different functional groups can be built up around a core structure to produce a wide array of analogs.

Interactive Table 1: Synthesis of N-(5-chloropyridin-2-yl) Amide Analogs researchgate.net

| Entry | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 19a | Acetic acid | N-(5-chloropyridin-2-yl)acetamide | 91 |

| 19b | Propionic acid | N-(5-chloropyridin-2-yl)propionamide | 89 |

Scaffold Modification Strategies and Functional Group Interconversions

Scaffold modification involves altering the core heterocyclic structure of this compound, while functional group interconversions (FGIs) focus on transforming existing functional groups (e.g., chloro, methoxy) into others. These strategies are crucial for fine-tuning the electronic, steric, and pharmacokinetic properties of the molecule.

A primary site for modification on the parent scaffold is the C2-chlorine atom. 2-Chloropyridines are known to react with various nucleophiles, leading to the displacement of the chloride. wikipedia.org This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. The reaction of pyridine-N-oxide with chlorinating agents like phosphorus oxychloride or sulfuryl chloride is a common method to produce 2-chloropyridines, which are key intermediates. wikipedia.orgtandfonline.com This FGI from a hydroxyl or N-oxide precursor is fundamental in pyridine chemistry.

Ring remodeling offers a more profound scaffold modification. A methodology has been developed to transform 3-formyl (aza)indoles and benzofurans into highly substituted pyridines. nih.gov This process effectively cleaves the initial ring system and reassembles it into a pyridine scaffold, allowing for the incorporation of diverse functional groups that would be difficult to introduce via traditional substitution reactions. nih.gov

Furthermore, modifications can be directed at other positions. For instance, in the synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines, a related heterocyclic system, the solvent (an alcohol) was used as a reactant to introduce alkoxy groups onto the scaffold in a one-pot reaction. mdpi.com Such solvent-involved reactions represent an efficient strategy for functional group introduction. mdpi.com

Interactive Table 2: Reagents for Chlorination of Pyridine-N-Oxide tandfonline.com

| Chlorinating Agent | Selectivity for 2-Chloropyridine (B119429) (%) | Yield (%) |

|---|---|---|

| Phosphorus oxychloride (with triethylamine) | 99.2 | 90 |

| Sulfuryl chloride | - | Moderate |

| p-Toluenesulfonyl chloride | - | Moderate |

| Trichloroacetyl chloride | - | Moderate |

| Benzenesulfonyl chloride | - | Moderate |

Development of Compound Libraries for Screening

The development of a compound library based on the this compound scaffold is a systematic approach to explore its potential in drug discovery or materials science. Such libraries consist of a collection of structurally related analogs designed to cover a specific chemical space. nih.govnih.gov The goal is to perform high-throughput screening (HTS) to identify "hit" compounds with desired biological activity or material properties. nih.gov

The design of a screening library is critical to its success. Key features include structural diversity, novelty, and "drug-like" properties. nih.gov Starting from the this compound core, a library would be generated by systematically varying the substituents at multiple positions. For example, analogs could be synthesized by:

Replacing the phenyl group with other aryl or heteroaryl rings.

Introducing a range of substituents (e.g., alkyl, halogen, nitro, cyano) onto the phenyl ring.

Altering the methoxy (B1213986) group at the C3 position to other alkoxy, aryloxy, or amino groups.

Replacing the chlorine atom at the C5 position with other halogens or functional groups via nucleophilic substitution.

These focused libraries, often called "tool" or "probe" libraries, are designed to test specific hypotheses about the target's structure-activity relationship. nih.gov For example, a library of derivatives could be screened against a panel of protein kinases or G-protein coupled receptors (GPCRs), which are common targets in drug discovery. nih.gov Modern approaches often use "biodiversity" methods, selecting compounds that maximize known biological activity profiles in addition to chemical diversity. nih.gov

Commercial and academic entities often provide pre-made libraries, such as those containing FDA-approved drugs, natural products, or compounds targeting specific pathways like kinase or apoptosis signaling. medchemexpress.com A custom library of this compound derivatives could be synthesized and formatted in microplates for automated HTS, where thousands of compounds are tested for activity in a short period. medchemexpress.commdpi.com The identification of hits from such a screen provides starting points for further optimization. nih.gov

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methoxy 2 Phenylpyridine Derivatives Preclinical

Correlation of Substituent Effects with Preclinical Biological Activities

Detailed preclinical studies correlating substituent effects with the biological activities of 5-Chloro-3-methoxy-2-phenylpyridine derivatives are not extensively available in the public domain. However, general principles of medicinal chemistry allow for a hypothetical analysis of how modifications to this scaffold could influence its biological profile.

The core structure consists of a pyridine (B92270) ring substituted with a chlorine atom at position 5, a methoxy (B1213986) group at position 3, and a phenyl group at position 2. The interplay of these substituents creates a unique electronic and steric environment that can be systematically modified to probe for changes in activity.

Table 1: Hypothetical Substituent Modifications and Potential Impact on Activity

| Position of Substitution | Original Substituent | Potential Modification | Rationale for Potential Change in Biological Activity |

| Pyridine Ring - Position 5 | Chloro (-Cl) | Fluoro (-F), Bromo (-Br), Iodo (-I) | Altering the halogen will modify the electronegativity, size, and potential for halogen bonding, which can impact binding affinity and membrane permeability. |

| Cyano (-CN), Trifluoromethyl (-CF3) | Introducing strong electron-withdrawing groups can significantly alter the pKa of the pyridine nitrogen and may introduce new interactions with biological targets. | ||

| Pyridine Ring - Position 3 | Methoxy (-OCH3) | Ethoxy (-OCH2CH3), Isopropoxy (-OCH(CH3)2) | Increasing the steric bulk of the alkoxy group can probe the size of a putative binding pocket and may influence metabolic stability. |

| Hydroxy (-OH) | A hydroxyl group can act as a hydrogen bond donor and acceptor, potentially introducing new interactions with a target protein. It would also increase polarity. | ||

| Amino (-NH2) | An amino group can act as a hydrogen bond donor and can be a site for further derivatization. | ||

| Phenyl Ring - Position 2 | Phenyl (-C6H5) | Substituted Phenyl (e.g., -C6H4-F, -C6H4-Cl, -C6H4-CH3) | Substitution on the phenyl ring can influence the dihedral angle between the two rings, affecting the overall conformation of the molecule. Electronic effects of the substituents can also modulate target interactions. |

| Other Aryl or Heteroaryl Rings (e.g., Thienyl, Furyl) | Replacing the phenyl ring can explore different spatial arrangements and electronic properties, potentially leading to new or improved biological activities. |

In related heterocyclic systems, the presence of a halogen and a methoxy group has been noted for its importance in modulating lipophilicity and receptor binding affinity. For example, in a different pyridine derivative, the chloro and trifluoroethoxy groups were highlighted for their role in hydrogen bonding and hydrophobic interactions. Current time information in Bangalore, IN. While not directly applicable, this underscores the likely importance of the chloro and methoxy groups in the biological activity of this compound.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Without experimental data on the biological targets of this compound, the identification of a specific pharmacophore is speculative. However, based on the constituent parts of the molecule, a hypothetical pharmacophore can be proposed.

The key structural motifs that would likely contribute to a pharmacophoric model are:

The 2-phenylpyridine (B120327) core: This bicyclic system provides a rigid scaffold that positions the substituents in a defined three-dimensional orientation. The aromatic nature of both rings allows for potential π-π stacking interactions with aromatic amino acid residues in a protein binding site.

The pyridine nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a common feature in many drug-receptor interactions. Its basicity will be modulated by the other substituents on the ring.

The 5-chloro substituent: The chlorine atom is a lipophilic group that can engage in hydrophobic interactions. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand binding.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygen | Hydrogen bonding with donor groups (e.g., -OH, -NH) on a receptor. |

| Aromatic Ring | Pyridine Ring, Phenyl Ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Group | Phenyl Ring, Chloro Group, Methoxy Methyl Group | Hydrophobic interactions with non-polar pockets in a receptor. |

| Halogen Bond Donor | Chloro Group | Halogen bonding with electron-rich atoms (e.g., Oxygen, Nitrogen) in a receptor. |

Further research, including co-crystallization studies with a biological target, would be required to validate and refine this hypothetical pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. No specific QSAR models for this compound derivatives were found in the reviewed literature.

To develop a QSAR model for this class of compounds, a dataset of analogues with varying substituents and their corresponding measured biological activities would be necessary. The general workflow for a QSAR study would involve:

Data Set Preparation: A series of this compound derivatives would be synthesized, and their biological activity (e.g., IC50, EC50) against a specific target would be measured.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Atom connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional shape and size. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Distribution of electrons and reactivity. |

| Physicochemical | LogP (Lipophilicity), pKa (Acidity/Basicity), Polar Surface Area (PSA) | Key properties related to pharmacokinetics and pharmacodynamics. |

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While no specific model exists for this compound, QSAR studies on other heterocyclic scaffolds, such as 2-phenylindole (B188600) and 4-phenylpiperidine (B165713) derivatives, have demonstrated the importance of electrostatic potentials, surface area, and the presence of bulky and halogen substituents in determining biological activity. researchgate.netnih.gov A future QSAR study on this compound derivatives would likely reveal similar dependencies on these fundamental molecular properties.

Biological Targets and Pharmacological Mechanisms of 5 Chloro 3 Methoxy 2 Phenylpyridine and Its Analogs in Vitro/preclinical

Enzyme Inhibition Studies

Analogs of 5-Chloro-3-methoxy-2-phenylpyridine have demonstrated inhibitory activity against several key enzymes implicated in disease and pest control.

Cholinesterases: Certain phenylpropanoid analogs, such as asaricin and isoasarone, have been shown to significantly inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects. nih.gov This inhibition is a likely mechanism for their observed insecticidal effects against pests like Sitophilus oryzae, Rhyzopertha dominica, and Plodia interpunctella. nih.gov

Lanosterol 14α-demethylase (CYP51): A series of 2-phenylpyrimidine (B3000279) derivatives have been identified as potent inhibitors of CYP51, an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov The inhibition of this enzyme disrupts fungal cell membrane integrity, leading to antifungal activity. Compound C6 from these studies showed particularly strong efficacy against several clinically relevant fungal strains. nih.gov

Phosphoinositide Phospholipase C (PI-PLC): The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related to the core phenylpyridine scaffold, are thought to exert their anti-neoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC), an enzyme involved in phospholipid metabolism and cellular signaling pathways critical for cancer cell proliferation. mdpi.com

PI3K/mTOR Pathway: Bioisosteric replacement led to the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl)benzamide analogs as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mTOR pathways. nih.gov One compound, 1a , was shown to significantly inhibit PI3K and the phosphorylation of its downstream target, AKT, confirming its mechanism of action in this critical cancer survival pathway. nih.gov

Topoisomerase II: Standard COMPARE analyses performed by the National Cancer Institute (NCI) suggest a potential mechanism for certain phenylbipyridinylpyrazole analogs involves the inhibition of topoisomerase II. High correlation was observed between the activity profiles of compounds 5h and 5i and known anticancer agents that target this enzyme, such as dichloroallyl lawsone and N,N-dibenzyldaunomycin. nih.gov

Receptor Binding Assays

Investigations into the receptor binding profiles of phenylpyridine analogs have identified specific interactions, particularly with serotonin (B10506) receptors.

Serotonin 5-HT₂ₐ Receptor: A novel class of 2,5-dimethoxyphenylpiperidines, which can be considered hydrogenated analogs of phenylpyridines, were identified as selective serotonin 5-HT₂ₐ receptor agonists. nih.gov Competition binding assays using [³H]-ketanserin were performed to determine the binding affinity (Ki) of these compounds. The N-benzyl derivative 6 showed a Ki value of 2 µM at the 5-HT₂ₐ receptor, while other analogs like the N-methyl derivative 19 and N-ethyl derivative 20 were found to be substantially less potent than the primary amine analog 11 (LPH-5). nih.gov This indicates that substitution on the piperidine (B6355638) nitrogen is generally unfavorable for high-affinity binding to the 5-HT₂ₐ receptor. nih.gov

Cellular Pathway Modulation

Analogs of this compound have been shown to modulate key cellular pathways involved in cell cycle regulation and apoptosis, contributing to their antiproliferative effects.

p53-Mediated Apoptosis: A ciprofloxacin (B1669076) chalcone (B49325) hybrid featuring a 3,4,5-trimethoxy phenyl moiety was found to induce apoptosis in HepG2 and MCF7 cancer cells by significantly up-regulating the expression of the tumor suppressor protein p53. nih.gov This was accompanied by a significant decrease in the expression of the inflammatory enzyme COX-2 and an increase in the pro-inflammatory cytokine TNF-α, suggesting a multi-faceted mechanism for inducing programmed cell death. nih.gov

Intrinsic Apoptotic Pathway Activation: The 4-anilinoquinazoline (B1210976) analog DW-8 was shown to induce apoptosis in SW620 colorectal cancer cells by activating the intrinsic apoptotic pathway. mdpi.com This was evidenced by the activation of initiator caspase-9 and executioner caspases-3 and -7. The compound also caused cell cycle arrest at the G2 phase and nuclear fragmentation, which are characteristic features of apoptosis. mdpi.com

PI3K/AKT/mTOR Pathway Inhibition: In line with its enzymatic inhibition, compound 1a (a 2-methoxy-3-phenylsulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamide) was confirmed to suppress the PI3K/AKT/mTOR signaling pathway in U-87 MG glioblastoma cells. nih.gov This inhibition disrupts signals that promote cell growth, proliferation, and survival, leading to its anticancer effect. nih.gov

Preclinical in vitro Activity Assessment

The phenylpyridine scaffold and its derivatives have been extensively evaluated in vitro for a range of biological activities, demonstrating significant antiproliferative, antimicrobial, and insecticidal potential.

Antiproliferative Effects on Cancer Cell Lines: Numerous analogs have shown potent activity against a wide array of human cancer cell lines.

Phenylbipyridinylpyrazole analogs 5c and 5h displayed a broad spectrum of activity against the NCI's 60-cell line panel, with mean growth inhibitions of 53% and 58%, respectively, at a 10 µM concentration. nih.gov Compound 5e showed high selectivity, inhibiting 96% of the growth of the leukemia SR cell line. nih.gov

Thieno[2,3-b]pyridine derivatives have also shown significant potency. Compounds 7i and 8h were particularly effective, with IC₅₀ concentrations below 100 nM in both MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. mdpi.com

In osteosarcoma, the thiazolidinone derivative (R)-8i exhibited remarkable cellular potency with an IC₅₀ value of 21.9 nM in MNNG/HOS cells. nih.gov

The quinazoline (B50416) analog DW-8 was effective against colon cancer cell lines, with IC₅₀ values of 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Phenylpyridine Analogs

Antimicrobial Activity:

Antifungal: 2-Phenylpyrimidine derivatives targeting the CYP51 enzyme have shown promising antifungal activity. nih.gov Compound C6 was particularly effective, with Minimum Inhibitory Concentration (MIC) values significantly better than the clinical drug fluconazole (B54011) against several Candida species. nih.gov For example, against C. albicans (ATCC 90028), C6 had an MIC of 0.25 µg/mL compared to 1 µg/mL for fluconazole. nih.gov

Antibacterial: The novel compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) displays strong antimicrobial activity against Gram-positive bacteria, including an in vitro MIC of 4 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: In Vitro Antimicrobial Activity of Phenylpyridine Analogs

Insecticidal Activity: A series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and tested for insecticidal activity. nih.govmdpi.com Several compounds, including 5b , 5d , 5g , 5h , and 5k , exhibited 100% mortality against the oriental armyworm, Mythimna separata, at a concentration of 500 mg/L. nih.govmdpi.com Structure-activity relationship studies indicated that substitutions such as a methoxy (B1213986) group on the benzene (B151609) ring or chlorine/trifluoromethyl groups on the pyridine (B92270) ring were optimal for activity. nih.gov

Table 3: In Vitro Insecticidal Activity of 2-Phenylpyridine Analogs

Applications of 5 Chloro 3 Methoxy 2 Phenylpyridine in Chemical and Material Sciences Non Clinical

Medicinal Chemistry Building Blocks and Precursors for Pharmaceutical Synthesis

Substituted pyridine (B92270) rings are fundamental components in a vast number of pharmaceutical compounds. The presence of halogen and alkoxy groups on the pyridine core, such as in 5-Chloro-3-methoxy-2-phenylpyridine, provides reactive sites for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. nih.govnih.gov Chlorine-containing heterocyclic compounds are particularly prominent in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom. nih.govnih.gov

The chlorine atom at the 5-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures. The methoxy (B1213986) group at the 3-position influences the electronic properties of the pyridine ring and can be a key feature for binding to biological targets. Methoxy-substituted pyridines are known intermediates in the synthesis of therapeutically active compounds, such as certain benzimidazole (B57391) derivatives. google.com

While specific pharmaceuticals derived directly from this compound are not prominently documented, its structural motifs are present in various biologically active molecules. The 2-phenylpyridine (B120327) core itself is a key structural element in medicinal chemistry research. The strategic placement of chloro and methoxy groups provides a pathway to synthesize analogues of known drugs or to create new chemical entities for drug discovery programs.

Agrochemical Research and Development (e.g., Herbicides, Fungicides, Insecticides)

Pyridine-based compounds are extensively used in the agrochemical industry to develop herbicides, fungicides, and insecticides due to their high efficacy and tunable biological activity. agropages.com The 2-phenylpyridine scaffold, in particular, has been identified as a promising lead structure for the discovery of new crop protection agents. nih.govresearchgate.netchimia.ch

Herbicides: Novel phenylpyridines have been designed based on the superposition of existing herbicidal compounds like phenyl-uracils and diphenylethers. researchgate.netchimia.ch These compounds often act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.net Research has shown that substituted 2-phenylpyridines exhibit excellent PPO inhibitory and herbicidal activity against a wide range of broadleaf and grass weeds. nih.gov For instance, certain α-trifluoroanisole derivatives containing 2-phenylpyridine moieties have demonstrated potent herbicidal effects in post-emergence applications. nih.gov

Fungicides: The development of novel fungicides often involves the incorporation of halogenated aromatic systems. While direct studies on this compound are limited, related structures like 5-chloro-6-phenyl-pyridazin-3(2H)-one have been used to synthesize derivatives with good antifungal activities against various plant pathogens, including G. zeae, F. oxysporum, and C. mandshurica. nih.govresearchgate.net This suggests that the chloro-substituted phenyl-heterocycle framework is a viable starting point for developing new fungicidal agents.

Insecticides: The 2-phenylpyridine moiety has significant potential for creating new and effective insecticides, particularly in response to growing pest resistance. mdpi.comnih.gov A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and showed high insecticidal activity. mdpi.comnih.gov Structure-activity relationship studies indicated that the presence of a chlorine atom on the pyridine ring could be beneficial for bioactivity. mdpi.com For example, several compounds containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy moiety exhibited 100% inhibition against the armyworm Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov

| Compound Class | Target Application | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|---|

| α-Trifluoroanisole Phenylpyridines | Herbicide | Substituted 2-phenylpyridine | 100% inhibition against A. theophrasti and A. retroflexus at 37.5 g a.i./hm2. | nih.gov |

| N-phenylbenzamide Phenylpyridines | Insecticide | 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety | 100% inhibition against Mythimna separata at 500 mg/L. | mdpi.comnih.gov |

| Alkenyl Phenylpyridines | Herbicide | 2-phenylpyridine with alkenyl group | >80% inhibition against various broadleaf weeds at 37.5 g a.i./ha. | researchgate.netdntb.gov.ua |

Catalysis and Ligand Design for Transition Metal Complexes

The 2-phenylpyridine (ppy) scaffold is one of the most important classes of ligands in organometallic chemistry. It acts as a bidentate, monoanionic C^N cyclometalating ligand, coordinating to a metal center through the pyridine nitrogen and a deprotonated carbon of the phenyl ring. nih.govwikipedia.org This forms a stable five-membered metallacycle, making it a cornerstone for designing robust transition metal complexes. nih.govresearchgate.net

The specific compound this compound is an excellent candidate for forming such cyclometalated complexes with metals like iridium(III), platinum(II), palladium(II), and osmium(II). nih.govmdpi.comacs.orgnih.gov The electronic properties of the resulting complex can be systematically tuned by the substituents on the ligand.

The chloro group at the 5-position is electron-withdrawing, which generally lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complex.

The methoxy group at the 3-position is electron-donating, which tends to raise the energy of the frontier orbitals.

This ability to tune the electronic structure is critical for applications in catalysis, where the redox potential and reactivity of the metal center are paramount. For example, cyclometalated palladium complexes are used in various cross-coupling reactions, and the stability and activity of these catalysts are highly dependent on the electronic nature of the supporting ligands. mdpi.com Similarly, iridium and other platinum-group metal complexes featuring substituted 2-phenylpyridine ligands are investigated for a range of catalytic transformations. wikipedia.org

| Transition Metal | Typical Application of Complex | Role of 2-Phenylpyridine Ligand | Reference |

|---|---|---|---|

| Iridium(III) | Photoredox Catalysis, OLEDs | Cyclometalating C^N ligand, tunes photophysical properties. | acs.orgacs.orgnih.gov |

| Platinum(II) | Catalysis, Luminescent Materials | Forms stable square-planar cyclometalated complexes. | nih.govuoi.gr |

| Palladium(II) | Cross-coupling Catalysis | Stabilizes the metal center and influences catalytic activity. | mdpi.comresearchgate.net |

| Osmium(II) | Luminescent Materials, Sensors | Forms stable octahedral complexes with tunable emission. | acs.orgnih.gov |

Advanced Material Science Applications (e.g., Luminescent Materials, Non-Linear Optical Properties)

The unique photophysical properties of cyclometalated 2-phenylpyridine complexes have positioned them at the forefront of advanced materials research, especially for optoelectronic applications.

Luminescent Materials: Complexes of iridium(III) and platinum(II) with 2-phenylpyridine and its derivatives are highly phosphorescent, meaning they can efficiently emit light from a triplet excited state. nih.govanalis.com.my This property makes them ideal for use as emitters in Organic Light-Emitting Diodes (OLEDs). wikipedia.org The emission color and efficiency of these materials can be precisely controlled by modifying the substituents on the 2-phenylpyridine ligand. wikipedia.orgnih.gov

For a ligand like this compound:

The electron-withdrawing chloro group can lead to a blue-shift in the emission wavelength (i.e., higher energy light).

The electron-donating methoxy group can cause a red-shift (lower energy light).

The interplay of these groups allows for fine-tuning of the emission color across the visible spectrum. Research on related functionalized 2-phenylpyridine ligands has shown that the introduction of electron-withdrawing groups can increase the contribution of metal-to-ligand charge transfer (MLCT) character in the excited state, leading to enhanced quantum yields. acs.orgnih.gov Complexes based on substituted 2-phenylpyridines have been developed for applications ranging from display technology to data security storage. uoi.gr

Non-Linear Optical (NLO) Properties: Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant third-order non-linear optical properties. ias.ac.in These materials are of interest for applications in optical signal processing, optical limiting, and other photonic technologies. ias.ac.inethernet.edu.et Pyridine derivatives are a class of compounds that have been investigated for their NLO behavior. ias.ac.in The 2-phenylpyridine framework, with its extended π-system and the potential for donor-acceptor substitution patterns (like the methoxy and chloro groups), provides a promising scaffold for designing new NLO materials. Theoretical and experimental studies on related organic compounds confirm that such molecular structures can lead to a high hyperpolarizability, which is a measure of the NLO response. ias.ac.in

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, and the development of greener, more efficient methods is a continuous pursuit. nih.gov Future research on the synthesis of 5-Chloro-3-methoxy-2-phenylpyridine should prioritize sustainability and efficiency.

Furthermore, exploring novel catalytic systems, including the use of earth-abundant metals and recyclable heterogeneous catalysts, presents another avenue for sustainable synthesis. numberanalytics.com Methodologies like C-H activation offer a direct and atom-economical approach to constructing the 2-phenylpyridine (B120327) scaffold, minimizing the need for pre-functionalized starting materials. rsc.orgrsc.orgresearchgate.netacs.orgrsc.org The well-established Suzuki-Miyaura cross-coupling reaction also provides a versatile tool for the formation of the C-C bond between the pyridine (B92270) and phenyl rings, and its optimization for this specific target molecule could yield high efficiencies. researchgate.netmit.eduyoutube.comnih.gov

The potential for using biomass-derived starting materials should also be considered as part of a long-term strategy to enhance the green credentials of its synthesis. numberanalytics.combiosynce.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Potential Challenges |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, access to novel reactivity. | Catalyst cost and stability, scalability for some processes. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, reduced waste. numberanalytics.comnih.gov | Initial equipment cost, potential for clogging with solid byproducts. |

| C-H Activation | High atom economy, reduced synthetic steps, direct functionalization. rsc.orgrsc.org | Regioselectivity control, requirement for directing groups in some cases. |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercial availability of reagents, well-established. researchgate.netmit.edu | Palladium catalyst cost and removal, potential for side reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.govacs.org | Scalability limitations, potential for localized overheating. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups. The chlorine atom at the 5-position and the methoxy (B1213986) group at the 3-position significantly influence the electron density of the pyridine ring, thereby directing its reactivity towards electrophilic and nucleophilic reagents. uoanbar.edu.iqontosight.aigcwgandhinagar.comimperial.ac.uk